An In-depth Technical Guide to (5-Cyano-2-methylphenyl)boronic acid
An In-depth Technical Guide to (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Cyano-2-methylphenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry.
Core Chemical Properties
(5-Cyano-2-methylphenyl)boronic acid is an organoboron compound widely utilized as a versatile intermediate in the synthesis of complex organic molecules. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions.
Physicochemical Data
Quantitative data for (5-Cyano-2-methylphenyl)boronic acid are summarized below. While an experimental melting point is not widely reported in the literature, other key properties have been documented or calculated.
| Property | Value | Source |
| CAS Number | 867333-43-5 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Topological Polar Surface Area (TPSA) | 64.25 Ų | [1] |
| LogP (calculated) | -0.4535 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | General supplier recommendation |
Synthesis and Reactivity
Synthesis of (5-Cyano-2-methylphenyl)boronic acid
Aryl boronic acids are commonly synthesized from the corresponding aryl halide via an organometallic intermediate, such as a Grignard or organolithium reagent, which is then quenched with a trialkyl borate.[2] The logical precursor for (5-Cyano-2-methylphenyl)boronic acid is 4-bromo-3-methylbenzonitrile.
The synthesis workflow involves two main stages: the formation of a Grignard reagent from the aryl bromide and its subsequent reaction with trimethyl borate, followed by acidic workup.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (5-Cyano-2-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), making it a cornerstone for the synthesis of biaryl compounds. Biaryl structures are prevalent in pharmaceuticals, liquid crystals, and other functional materials.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
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Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
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Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[3]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of (5-Cyano-2-methylphenyl)boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are adapted from standard, published procedures for similar compounds.[4][5]
Protocol: Synthesis of (5-Cyano-2-methylphenyl)boronic acid
This protocol is based on the reaction of a Grignard reagent with trimethyl borate.[2][5]
Materials:
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4-bromo-3-methylbenzonitrile
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Magnesium turnings
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Anhydrous Tetrahydrofuran (THF)
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Trimethyl borate
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Iodine crystal (for initiation)
Procedure:
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Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stir bar.
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Grignard Reagent Formation:
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Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine.
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Anhydrous THF is added to cover the magnesium.
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A solution of 4-bromo-3-methylbenzonitrile (1.0 eq.) in anhydrous THF is added to the dropping funnel. A small amount is added to the flask, and the mixture is gently heated to initiate the reaction.
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Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethyl Borate:
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In a separate flame-dried flask under an inert atmosphere, a solution of trimethyl borate (2.0 eq.) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.
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The prepared Grignard solution is transferred via cannula into the cold trimethyl borate solution dropwise, maintaining the temperature below -70 °C.
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After the addition, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
-
Workup and Isolation:
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The reaction is quenched by the slow addition of 1 M HCl at 0 °C, and the mixture is stirred for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure (5-Cyano-2-methylphenyl)boronic acid.
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Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol describes a typical palladium-catalyzed coupling of (5-Cyano-2-methylphenyl)boronic acid with a generic aryl bromide.[6]
Materials:
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(5-Cyano-2-methylphenyl)boronic acid (1.5 eq.)
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Aryl bromide (1.0 eq.)
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Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 4 mol%)
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Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Solvent: Toluene and Water (e.g., 10:1 ratio) or 1,4-Dioxane/Water
-
Ethyl acetate
-
Brine
Procedure:
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Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), (5-Cyano-2-methylphenyl)boronic acid (1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.
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Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Degassed solvent (e.g., toluene/water) is added via syringe.
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Reaction: The mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Isolation:
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Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
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Applications in Drug Discovery
Boronic acids are crucial building blocks in medicinal chemistry.[7] The incorporation of a boronic acid moiety can enhance potency and improve the pharmacokinetic profile of drug candidates. While (5-Cyano-2-methylphenyl)boronic acid is not typically a pharmacologically active agent itself, it serves as a versatile scaffold for constructing more complex molecules that may interact with biological targets.
The cyano (-C≡N) and methyl (-CH₃) groups on the phenyl ring allow for fine-tuning of steric and electronic properties of the final product. The cyano group is an electron-withdrawing group and a potential hydrogen bond acceptor, while the methyl group adds lipophilicity and steric bulk. These features are critical for optimizing ligand-receptor interactions in drug design.
Safety and Handling
(5-Cyano-2-methylphenyl)boronic acid is classified as a hazardous substance.
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GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
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Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
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In case of skin contact: Wash with plenty of soap and water.
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If inhaled: Move person to fresh air.
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

